molecular formula C16H20F2O3 B1326174 2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898786-88-4

2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1326174
CAS No.: 898786-88-4
M. Wt: 298.32 g/mol
InChI Key: YFOHKCHOTPLZDM-UHFFFAOYSA-N
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Description

2’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is an organic compound with the molecular formula C16H20F2O3. It is characterized by the presence of two fluorine atoms and a 1,3-dioxane ring attached to a butyrophenone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

2’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:

    Formation of the 1,3-dioxane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the butyrophenone moiety: This step involves the coupling of the fluorinated dioxane ring with a butyrophenone precursor, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenones or dioxanes.

Mechanism of Action

The mechanism of action of 2’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the dioxane ring play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
  • 3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
  • 2’-Chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Uniqueness

2’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the 1,3-dioxane ring also imparts distinct steric and electronic properties that can affect its interactions with other molecules.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-8-11(17)6-7-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOHKCHOTPLZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645963
Record name 1-(2,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-88-4
Record name 1-(2,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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